molecular formula C8H3F6I B3420175 1-Iodo-2,4-bis(trifluoromethyl)benzene CAS No. 176714-84-4

1-Iodo-2,4-bis(trifluoromethyl)benzene

Cat. No.: B3420175
CAS No.: 176714-84-4
M. Wt: 340.00 g/mol
InChI Key: NSSWBKOKJVZIEX-UHFFFAOYSA-N
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Description

1-Iodo-2,4-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with an iodine atom and two trifluoromethyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4-bis(trifluoromethyl)benzene can be synthesized through several methods, including halogenation and trifluoromethylation reactions. One common approach involves the iodination of 2,4-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of iodobenzene derivatives.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

1-Iodo-2,4-bis(trifluoromethyl)benzene has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The exact mechanism of action depends on the context in which the compound is used.

Comparison with Similar Compounds

1-Iodo-2,4-bis(trifluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

  • 1-Iodo-2-trifluoromethylbenzene: Similar structure but with only one trifluoromethyl group.

  • 1,4-Diiodo-2,5-bis(trifluoromethyl)benzene: Different positions of iodine and trifluoromethyl groups.

Properties

IUPAC Name

1-iodo-2,4-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSWBKOKJVZIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176714-84-4
Record name 1-iodo-2,4-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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